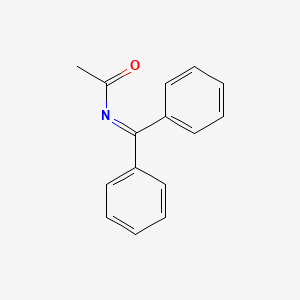
2-Phenyl-propane-1,1-diol diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-propane-1,1-diol diacetate is an organic compound with the molecular formula C13H16O4 It is a derivative of propane-1,1-diol, where two hydroxyl groups are replaced by acetate groups, and a phenyl group is attached to the second carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-propane-1,1-diol diacetate typically involves the acetylation of 2-Phenyl-propane-1,1-diol. This can be achieved by reacting 2-Phenyl-propane-1,1-diol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-propane-1,1-diol diacetate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products
Hydrolysis: 2-Phenyl-propane-1,1-diol and acetic acid.
Oxidation: Phenylacetone or phenylacetic acid.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Phenyl-propane-1,1-diol diacetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the synthesis of drug molecules.
Material Science: It is used in the preparation of polymers and resins.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-propane-1,1-diol diacetate involves its hydrolysis to release 2-Phenyl-propane-1,1-diol and acetic acid. The released 2-Phenyl-propane-1,1-diol can then participate in various biochemical reactions, depending on the biological system. The acetate groups can also act as acetyl donors in acetylation reactions, which are important in various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,2-diol diacetate: Similar in structure but with hydroxyl groups on different carbon atoms.
Propane-1,3-diol diacetate: Another structural isomer with hydroxyl groups on the first and third carbon atoms.
Phenyl-1,2-ethanediol diacetate: Similar in structure but with a different carbon chain length.
Uniqueness
2-Phenyl-propane-1,1-diol diacetate is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propiedades
Número CAS |
21129-06-6 |
|---|---|
Fórmula molecular |
C13H16O4 |
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
(1-acetyloxy-2-phenylpropyl) acetate |
InChI |
InChI=1S/C13H16O4/c1-9(12-7-5-4-6-8-12)13(16-10(2)14)17-11(3)15/h4-9,13H,1-3H3 |
Clave InChI |
ZBGDNICKLCRTBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)C(OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


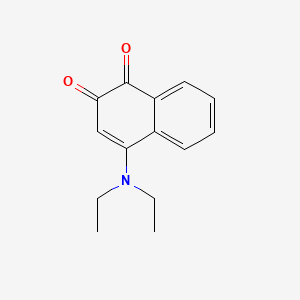




![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
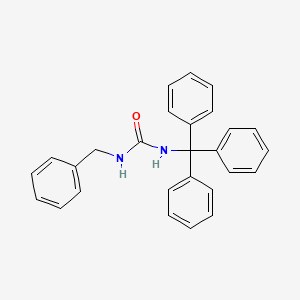
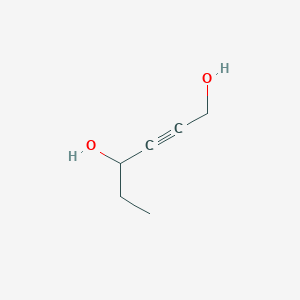
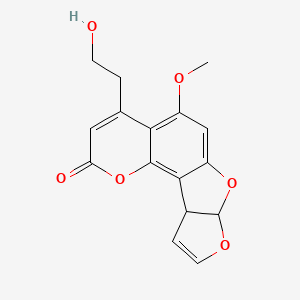

![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)

